molecular formula C18H18ClFN4O5 B13841915 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride

2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride

Cat. No.: B13841915
M. Wt: 424.8 g/mol
InChI Key: DSCBKONKNKFYQE-UHFFFAOYSA-N
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Description

2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes amino, acetamido, fluorobenzoyl, and nitrophenyl groups. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the acylation of 2-fluorobenzoic acid to introduce the fluorobenzoyl group. This is followed by nitration to add the nitro group at the para position. The resulting compound undergoes amination to introduce the amino group, and subsequent acetamidation forms the acetamido group. Finally, methylation and hydrochloride salt formation complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino and acetamido groups can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Conversion of nitro group to amino group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of fluorobenzoyl and nitrophenyl groups enhances its binding affinity and specificity. The acetamido and amino groups contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2’-(2-fluorobenzoyl)-4’-nitroacetanilide
  • 2-Amino-2’-(o-fluorobenzoyl)-4’-nitroacetanilide

Uniqueness

2-(2-Aminoacetamido)-N-(2-(2-fluorobenzoyl)-4-nitrophenyl)-N-methylacetamide Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances solubility, making it more versatile for various applications compared to its analogs.

Properties

Molecular Formula

C18H18ClFN4O5

Molecular Weight

424.8 g/mol

IUPAC Name

2-amino-N-[2-[2-(2-fluorobenzoyl)-N-methyl-4-nitroanilino]-2-oxoethyl]acetamide;hydrochloride

InChI

InChI=1S/C18H17FN4O5.ClH/c1-22(17(25)10-21-16(24)9-20)15-7-6-11(23(27)28)8-13(15)18(26)12-4-2-3-5-14(12)19;/h2-8H,9-10,20H2,1H3,(H,21,24);1H

InChI Key

DSCBKONKNKFYQE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2F)C(=O)CNC(=O)CN.Cl

Origin of Product

United States

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